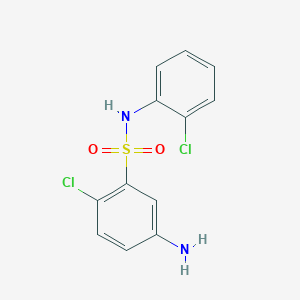

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H10Cl2N2O2S and a molecular weight of 317.2 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide involves several steps. One common method is the reaction of 2-chlorobenzenesulfonyl chloride with 2-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

- **Oxidation and Reduction

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Actividad Biológica

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, also known as a benzenesulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of an amino group, two chlorine atoms, and a sulfonamide functional group. The synthesis typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-chloroaniline in the presence of a base like sodium hydroxide, usually conducted in an organic solvent such as dichloromethane.

Anticancer Activity

Recent studies indicate that benzenesulfonamide derivatives can possess significant anticancer properties. For instance, compounds derived from benzenesulfonamides have been evaluated for their cytotoxic effects against various cancer cell lines such as HeLa and MCF-7:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 11 | HeLa | 6–7 | Apoptosis induction |

| Compound 12 | MCF-7 | 8–10 | Caspase activation |

| Compound 13 | HeLa | 7–9 | Cell cycle arrest |

The results demonstrate that these compounds can selectively target cancer cells while sparing non-tumor cells .

Cardiovascular Effects

Research has also explored the effects of sulfonamide derivatives on cardiovascular parameters. In isolated rat heart models, certain benzenesulfonamides were shown to influence perfusion pressure and coronary resistance, indicating potential therapeutic applications in managing cardiovascular conditions:

| Group | Compound | Dose (nM) | Result |

|---|---|---|---|

| I | Control | - | Baseline perfusion |

| II | Benzenesulfonamide | 0.001 | Increased perfusion pressure |

| III | Compound 2 | 0.001 | Reduced coronary resistance |

These findings suggest that further investigation into the cardiovascular effects of this compound could be warranted .

Case Studies

- Caspase Activation and Apoptosis : A study involving related benzenesulfonamides demonstrated significant apoptosis induction in HeLa cells through caspase activation. The compounds were tested at varying concentrations (2.5 µM to 10 µM), showing a dose-dependent increase in early apoptotic cells .

- Inhibition Studies : Another investigation assessed the inhibitory effects on carbonic anhydrase by various sulfonamide derivatives, revealing promising results that could translate into therapeutic applications for conditions like severe heart failure .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that derivatives of benzenesulfonamides, including this compound, possess notable anticancer properties. Research has demonstrated its cytotoxic effects against various cancer cell lines, such as HeLa and MCF-7. The following table summarizes some findings regarding its anticancer activity:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 6–7 | Apoptosis induction |

| Compound B | MCF-7 | 8–10 | Caspase activation |

| Compound C | HeLa | 7–9 | Cell cycle arrest |

These results suggest that the compound can selectively target cancer cells while sparing normal cells, indicating its potential for therapeutic applications in oncology.

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives have also been explored. In isolated rat heart models, certain benzenesulfonamides were shown to influence perfusion pressure and coronary resistance. The following table presents findings from studies on cardiovascular parameters:

| Group | Compound | Dose (nM) | Result |

|---|---|---|---|

| I | Control | - | Baseline perfusion |

| II | Benzenesulfonamide | 0.001 | Increased perfusion pressure |

| III | Compound D | 0.001 | Reduced coronary resistance |

These findings suggest that further investigation into the cardiovascular effects of this compound could lead to new therapeutic strategies for managing cardiovascular conditions.

Case Studies

- Caspase Activation and Apoptosis : A study involving related benzenesulfonamides demonstrated significant apoptosis induction in HeLa cells through caspase activation. The compounds were tested at varying concentrations (2.5 µM to 10 µM), showing a dose-dependent increase in early apoptotic cells.

- Inhibition Studies : Another investigation assessed the inhibitory effects on carbonic anhydrase by various sulfonamide derivatives, revealing promising results that could translate into therapeutic applications for conditions like severe heart failure.

Propiedades

IUPAC Name |

5-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-7-8(15)5-6-10(12)14/h1-7,16H,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUAZPTZCNGZGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836417 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.